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Compound Name: 3-Hexadecanone

Cat. No.: B095793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hexadecan-3-one, systematically named hexadecan-3-one according to IUPAC nomenclature,

is a long-chain aliphatic ketone.[1] Its chemical structure consists of a sixteen-carbon chain with

a carbonyl group located at the third carbon position. This compound, also known by synonyms

such as 3-Hexadecanone and Ethyl n-tridecyl ketone, is of interest to researchers in various

fields due to its presence in nature as a semiochemical and its potential applications in organic

synthesis. This guide provides an in-depth overview of its chemical and physical properties,

spectroscopic data, synthesis methodologies, and its role in biological signaling pathways.

Chemical and Physical Properties
Hexadecan-3-one is a white crystalline solid at room temperature. Its fundamental properties

are summarized in the table below, providing a quantitative overview for researchers.
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Property Value Reference

IUPAC Name Hexadecan-3-one [1]

Synonyms
3-Hexadecanone, Ethyl n-

tridecyl ketone

CAS Number 18787-64-9

Molecular Formula C₁₆H₃₂O

Molecular Weight 240.42 g/mol

Appearance White crystalline solid

Melting Point 42-44 °C

Boiling Point 140 °C at 2 mmHg

Density 0.8292 g/cm³ (estimated)

Spectroscopic Data
The structural elucidation of hexadecan-3-one relies on various spectroscopic techniques.

Below is a summary of expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of a typical long-chain ketone like hexadecan-3-one

would exhibit characteristic signals. The protons alpha to the carbonyl group (on C2 and C4)

are expected to appear in the downfield region around δ 2.2-2.4 ppm as triplets. The terminal

methyl protons of the ethyl group (C1) would be a triplet at approximately δ 1.0 ppm, while

the terminal methyl protons of the tridecyl chain (C16) would appear as a triplet around δ 0.9

ppm. The numerous methylene groups of the long alkyl chain would produce a complex

multiplet in the δ 1.2-1.6 ppm region.[2]

¹³C NMR: The carbon-13 NMR spectrum is distinguished by the carbonyl carbon signal,

which is expected to be significantly downfield in the range of δ 205-220 ppm.[3][4] The

carbons alpha to the carbonyl (C2 and C4) would appear around δ 30-45 ppm. The terminal
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methyl carbons would be the most upfield signals, below δ 15 ppm, while the internal

methylene carbons of the long chain would resonate in the δ 20-35 ppm range.[3][4]

Mass Spectrometry (MS)
The electron ionization mass spectrum of a long-chain ketone is characterized by

fragmentation patterns resulting from the cleavage of bonds adjacent to the carbonyl group.

For hexadecan-3-one, prominent fragmentation would involve alpha-cleavage, leading to the

loss of an ethyl radical (C₂H₅•) or a tridecyl radical (C₁₃H₂₇•). Another common fragmentation

pathway is the McLafferty rearrangement, which would result in the elimination of a neutral

alkene molecule.[5][6]

Infrared (IR) Spectroscopy
The IR spectrum of hexadecan-3-one will prominently feature a strong absorption band

characteristic of the C=O stretching vibration of a ketone, typically appearing in the range of

1705-1725 cm⁻¹.[7][8][9] Additionally, C-H stretching vibrations from the alkyl chains will be

observed around 2850-2960 cm⁻¹.[8]

Experimental Protocols
The synthesis of hexadecan-3-one can be achieved through established organic chemistry

methodologies. Below are detailed protocols for two common synthetic routes.

Synthesis via Oxidation of a Secondary Alcohol
This method involves the oxidation of the corresponding secondary alcohol, hexadecan-3-ol.

Reaction: Hexadecan-3-ol → Hexadecan-3-one

Protocol:

Reagent Preparation: Prepare a solution of an oxidizing agent, such as pyridinium

chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, dimethyl sulfoxide, and

a hindered base like triethylamine), in a suitable anhydrous solvent (e.g., dichloromethane).

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

dissolve hexadecan-3-ol in the chosen anhydrous solvent.
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Oxidation: Cool the alcohol solution in an ice bath. Slowly add the oxidizing agent solution to

the stirred alcohol solution. The reaction progress can be monitored by thin-layer

chromatography (TLC).

Work-up: Once the reaction is complete, quench the reaction mixture appropriately based on

the oxidizing agent used. For a PCC oxidation, the mixture can be filtered through a pad of

silica gel or celite. For a Swern oxidation, an aqueous workup is typically performed.

Purification: The crude product is then purified by column chromatography on silica gel using

a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure

hexadecan-3-one.

Synthesis via Grignard Reaction with a Nitrile
This protocol utilizes the reaction of a Grignard reagent with a nitrile to form a ketone after

hydrolysis.

Reaction: Ethylmagnesium bromide + Tridecanenitrile → Hexadecan-3-one

Protocol:

Grignard Reagent Preparation: Prepare ethylmagnesium bromide by reacting ethyl bromide

with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert

atmosphere.

Reaction with Nitrile: In a separate flask under an inert atmosphere, dissolve tridecanenitrile

in the same anhydrous solvent. Cool this solution in an ice bath.

Addition: Slowly add the prepared Grignard reagent to the stirred nitrile solution. The reaction

mixture is then allowed to warm to room temperature and stirred for several hours.

Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g.,

dilute HCl). This step hydrolyzes the intermediate imine to the desired ketone.

Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl

ether). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄),
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and the solvent is removed under reduced pressure. The resulting crude product is purified

by column chromatography.[10]

Biological Role and Signaling Pathway
Hexadecan-3-one has been identified as a semiochemical, a chemical substance that carries

information between organisms. Specifically, it can function as a pheromone in certain insect

species, playing a role in intraspecific communication.[11]

Insect Pheromone Communication Pathway
The general pathway for the detection and processing of volatile pheromones like hexadecan-

3-one in insects is as follows:

Detection: The pheromone molecules are detected by specialized olfactory receptor neurons

(ORNs) located within sensory hairs (sensilla) on the insect's antennae.[1][12]

Signal Transduction: Upon binding of the pheromone to a specific odorant receptor protein

on the ORN, a conformational change is induced, leading to the opening of ion channels.

This generates an electrical signal (action potential).

Neural Processing: The electrical signal travels along the axon of the ORN to the antennal

lobe, the primary olfactory center in the insect brain. Here, the information is processed in

specialized neuropils called glomeruli.

Behavioral Response: The processed information is then relayed to higher brain centers,

ultimately leading to a specific behavioral response, such as mate-seeking or aggregation.

[13]

Below is a diagram illustrating this signaling pathway.
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Click to download full resolution via product page

Insect Pheromone Signaling Pathway

Experimental Workflow: Synthesis and
Characterization
The following diagram outlines a typical experimental workflow for the synthesis and

characterization of hexadecan-3-one.
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Synthesis and Characterization Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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